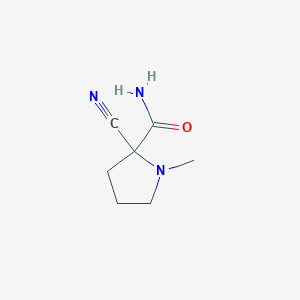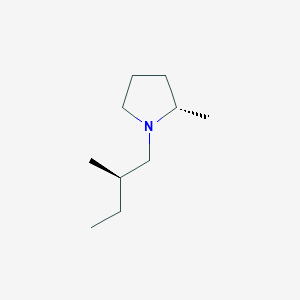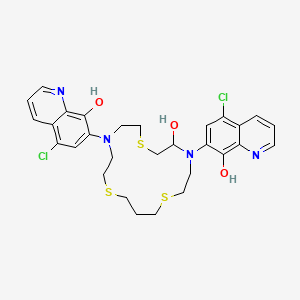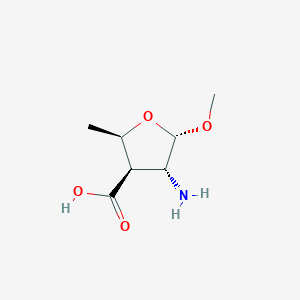
Methyl 5-fluoro-1,3-benzoxazole-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including Methyl 5-fluoro-1,3-benzoxazole-7-carboxylate, typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones . These reactions are often catalyzed by nanocatalysts, metal catalysts, or ionic liquid catalysts under different conditions . For instance, a condensation reaction between 2-aminophenol and aldehydes can be carried out using a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives focus on optimizing yield, reaction conditions, and catalyst recyclability. Techniques such as the use of biodegradable and reusable catalysts, high-yield reactions, and easy workup protocols are commonly employed .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-fluoro-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like elemental sulfur, reducing agents, and various catalysts . Reaction conditions can vary from ambient temperature to elevated temperatures, depending on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation of 2-aminophenol with aldehydes produces 2-aryl benzoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 5-fluoro-1,3-benzoxazole-7-carboxylate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Methyl 5-fluoro-1,3-benzoxazole-7-carboxylate involves its interaction with molecular targets and pathways in biological systems. It exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methyl 5-fluoro-1,3-benzoxazole-7-carboxylate include other benzoxazole derivatives such as:
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its fluorine substitution at the 5-position of the benzoxazole ring enhances its reactivity and biological activity compared to other benzoxazole derivatives .
Eigenschaften
Molekularformel |
C9H6FNO3 |
|---|---|
Molekulargewicht |
195.15 g/mol |
IUPAC-Name |
methyl 5-fluoro-1,3-benzoxazole-7-carboxylate |
InChI |
InChI=1S/C9H6FNO3/c1-13-9(12)6-2-5(10)3-7-8(6)14-4-11-7/h2-4H,1H3 |
InChI-Schlüssel |
BQGUCTLCDRNHLN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C(=CC(=C1)F)N=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B15207467.png)




![4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine](/img/structure/B15207492.png)

